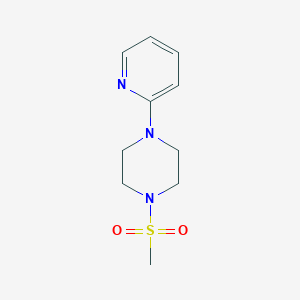

1-Methanesulfonyl-4-(pyridin-2-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

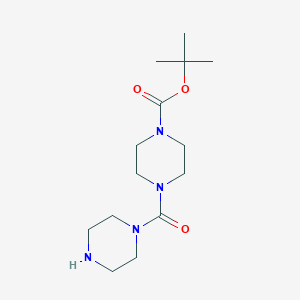

1-Methanesulfonyl-4-(pyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H15N3O2S . It is also known by registry numbers ZINC000019787595 .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a methanesulfonyl group and a pyridin-2-yl group . The molecular weight is 241.31.Physical And Chemical Properties Analysis

This compound is soluble in DMSO . The molecular weight is 241.31.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound 1-Methanesulfonyl-4-(pyridin-2-yl)piperazine and its derivatives have been synthesized through various chemical reactions, demonstrating significant versatility in organic chemistry. For instance, the synthesis of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine through nucleophilic substitution and its characterization by spectroscopic techniques and X-ray crystallography revealed its crystalline structure and the conformation of the piperazine ring (Naveen et al., 2007). Similarly, the novel combination of 1,2,3-triazoles, piperidines, and thieno pyridine rings has been explored for antifungal activity, indicating the compound's potential in contributing to new antifungal agents (Darandale et al., 2013).

Chemical Reactions and Catalysis

This compound has also been involved in chemical reactions showcasing its reactivity and application in synthesis. The aromatization of 1,4-dihydropyridines in the presence of methanesulfonic acid/NaNO2/wet SiO2 under both heterogeneous and solvent-free conditions exemplifies its role in oxidation reactions leading to pyridine derivatives (Niknam et al., 2006). Furthermore, stereospecific introduction of amino function onto the 2-pyridinylmethyl carbon center has been achieved, showcasing the potential for creating optically pure compounds for further research and development (Uenishi et al., 2004).

Material Science and Engineering

The compound has also found applications in material science, where its structural properties have been leveraged for the development of new materials. The morphology of conductive polyaniline blended with poly(4-vinyl pyridine) has been studied, revealing unique morphological features that could be beneficial for the development of advanced materials with specific electronic properties (Su & Hong, 2001).

Antioxidants and Anti-inflammatory Agents

Additionally, the antioxidant and anti-inflammatory potentials of derivatives of this compound have been explored, showing that these compounds could serve as candidates for the preventive treatment of various diseases, including cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010). Moreover, the synthesis of new derivatives as nitric oxide donor anti-inflammatory agents highlights the compound's therapeutic relevance and potential for drug development (Abdellatif et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-methylsulfonyl-4-pyridin-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-16(14,15)13-8-6-12(7-9-13)10-4-2-3-5-11-10/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXBIPHWAMIXEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2882018.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)

![tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2882023.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2882026.png)

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2882027.png)

![1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882028.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid](/img/structure/B2882033.png)

![8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2882040.png)